molecular formula C17H26O2S B1144461 (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate CAS No. 1517-82-4

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate

Cat. No.: B1144461
CAS No.: 1517-82-4
M. Wt: 294.5 g/mol
InChI Key: NQICGNSARVCSGJ-UHFFFAOYSA-N
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Description

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate is an organic compound that belongs to the class of sulfinates. These compounds are characterized by the presence of a sulfinyl functional group attached to an aromatic ring. This particular compound is notable for its stereochemistry, which can influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate typically involves the reaction of (1S)-2-Isopropyl-5-methylcyclohexanol with 4-methylbenzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines, alcohols.

Major Products

Scientific Research Applications

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate involves its reactivity at the sulfinyl sulfur. This reactivity allows it to participate in various nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or acting as a precursor in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate is unique due to its specific stereochemistry, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and in the development of chiral drugs and materials .

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 4-methylbenzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQICGNSARVCSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934331
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl 4-methylbenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517-82-4
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl 4-methylbenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate in chiral sulfoxide synthesis?

A1: This compound acts as a chiral resolving agent, meaning it reacts with a racemic mixture to form diastereomeric pairs, which, unlike enantiomers, possess different physical properties. This difference allows for separation techniques like crystallization to isolate the desired enantiomer. [(1)] This is particularly useful for synthesizing chiral sulfoxides, compounds with applications in pharmaceuticals and asymmetric catalysis.

Q2: What is the mechanism of action of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate in forming chiral sulfoxides?

A3: This compound undergoes nucleophilic substitution reactions. When reacted with an organometallic reagent, like a Grignard reagent, the nucleophile attacks the sulfur atom, displacing the menthyl group with inversion of configuration at the sulfur center. [(1)] This stereospecific reaction yields a chiral sulfoxide with the desired configuration.

Q3: Can you describe the structural characterization of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate?

A4:
Molecular Formula: C17H26O2S* Molecular Weight: 294.50 g/mol * Spectroscopic Data:* Characterization often involves techniques like NMR spectroscopy and polarimetry. [(1)] The specific optical rotation, [α]D, is -202° (acetone, c = 2.0), confirming its enantiomeric purity.

Q4: Are there any improvements or alternatives to the traditional synthesis of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate?

A5: Yes, recent research has focused on enhancing the efficiency of its synthesis. Solladie's procedure, involving modifications to reaction conditions, offers a cost-effective method for producing a significant amount of enantiopure (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate in a shorter timeframe while minimizing by-product formation. [(3)]

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